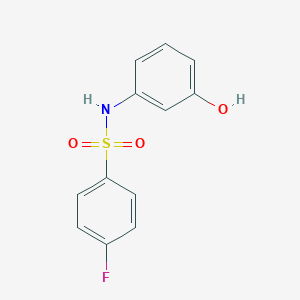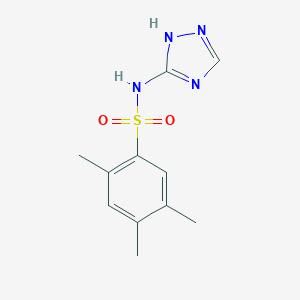
4-ethoxy-N-(3-quinolinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(3-quinolinyl)benzenesulfonamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Application in PI3K Inhibitors
4-ethoxy-N-(3-quinolinyl)benzenesulfonamide has been studied in relation to phosphatidylinositol 3-kinase (PI3K) inhibitors. For instance, GSK-2126458, a compound closely related to 4-ethoxy-N-(3-quinolinyl)benzenesulfonamide, has been used in the treatment of idiopathic pulmonary fibrosis and cough. This application is supported by in vitro data and a Phase I study in patients with idiopathic pulmonary fibrosis (Norman, 2014).
Anticancer and Radioprotective Potential
This compound has also shown potential in anticancer research. For instance, it has been used in the synthesis of novel quinolines as possible anticancer and radioprotective agents. Certain derivatives exhibited interesting cytotoxic activity compared to doxorubicin, a reference drug. Additionally, some compounds showed in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).
Antimicrobial Applications
Research into antimicrobial applications of this compound includes the synthesis of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives as antimicrobial agents. These compounds showed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Molecular Structure and Anticancer Activity
Further studies have been conducted on the molecular structure and anticancer activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives. These compounds were evaluated for their anticancer activity on various human tumor cell lines, revealing that certain compounds exhibited potent anticancer activity (Żołnowska et al., 2018).
Synthesis and Characterization in Antimicrobial and Antitubercular Studies
The synthesis and characterization of quinoline-azosulphonanides clubbed molecules have been explored. These compounds showed significant antibacterial, antifungal, and antitubercular activities (Journals & Vora, 2012).
Crystal Structure and Packing Analysis
Studies on the crystal structure and packing of arylsulfonamide para-alkoxychalcones, closely related to 4-ethoxy-N-(3-quinolinyl)benzenesulfonamide, have shown how the inclusion of a methylene group affects conformation and crystal structure. This research contributes to understanding the molecular interactions and stability of such compounds (de Castro et al., 2013).
Eigenschaften
CAS-Nummer |
496014-11-0 |
|---|---|
Produktname |
4-ethoxy-N-(3-quinolinyl)benzenesulfonamide |
Molekularformel |
C17H16N2O3S |
Molekulargewicht |
328.4g/mol |
IUPAC-Name |
4-ethoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-15-7-9-16(10-8-15)23(20,21)19-14-11-13-5-3-4-6-17(13)18-12-14/h3-12,19H,2H2,1H3 |
InChI-Schlüssel |
XQTBSEYJZANZKI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Löslichkeit |
49.3 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-isobutylthiophene-3-carboxylate](/img/structure/B360985.png)
![3-Chloro-5-(4-chlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B360987.png)
![2-[(4-Chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B360988.png)
![2-[(2-Quinolinylcarbonyl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B360989.png)


![7,7-Dimethyl-1-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B361008.png)
![4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B361012.png)
![5-Methyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-amine](/img/structure/B361013.png)